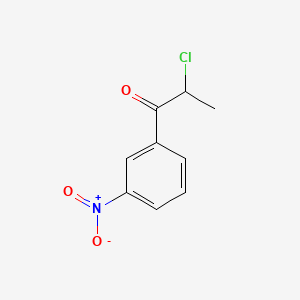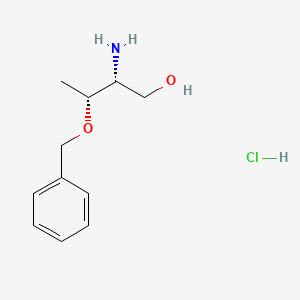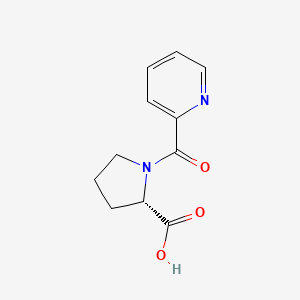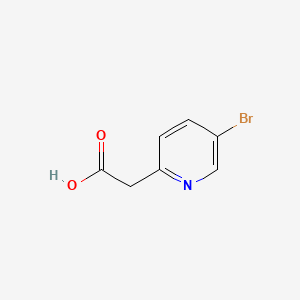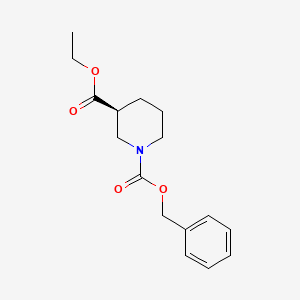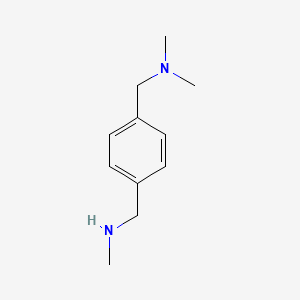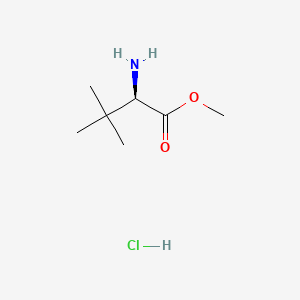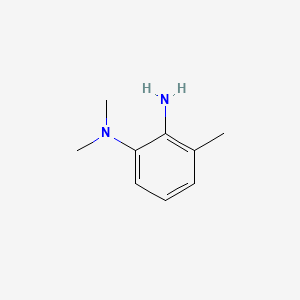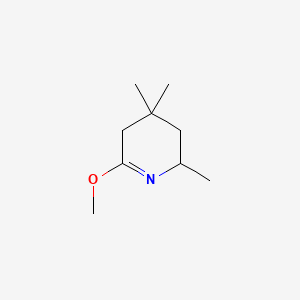
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with methanol in the presence of an acid catalyst to form the desired tetrahydropyridine derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
2,4,4-Trimethyl-2-pentanol: A related alcohol with different functional groups.
2-Methoxy-2,4,4-trimethylpentane: A structural isomer with different properties.
Uniqueness
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185120-83-6 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.241 |
IUPAC-Name |
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-9(2,3)6-8(10-7)11-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
DQIPQACJLMQSGW-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=N1)OC)(C)C |
Synonyme |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,4,4-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


